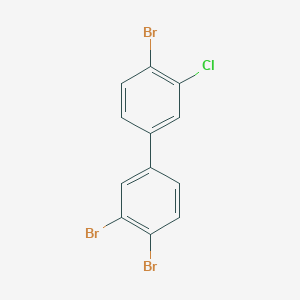
3,4,4'-Tribromo-3'-chloro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is a halogenated biphenyl compound It is a derivative of biphenyl, where three bromine atoms and one chlorine atom are substituted at specific positions on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 3’-chloro-1,1’-biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield biphenyl derivatives with different functional groups, while oxidation can produce biphenyl ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4,4’-Tribromobiphenyl: Similar structure but without the chlorine atom.
3-Bromo-3’-chloro-1,1’-biphenyl: Contains fewer bromine atoms.
3,4’,5-Tribromo-[1,1’-biphenyl]-4-ol: Contains a hydroxyl group in addition to the bromine atoms.
Uniqueness
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is unique due to the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The presence of multiple halogen atoms can enhance its stability and make it suitable for specific industrial and research purposes.
Propiedades
Número CAS |
84979-86-2 |
|---|---|
Fórmula molecular |
C12H6Br3Cl |
Peso molecular |
425.34 g/mol |
Nombre IUPAC |
1,2-dibromo-4-(4-bromo-3-chlorophenyl)benzene |
InChI |
InChI=1S/C12H6Br3Cl/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
Clave InChI |
SMHIVEBGRLBAPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)

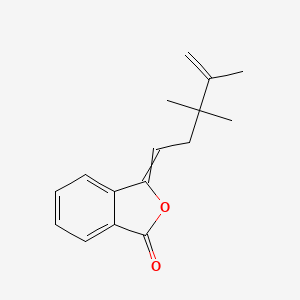
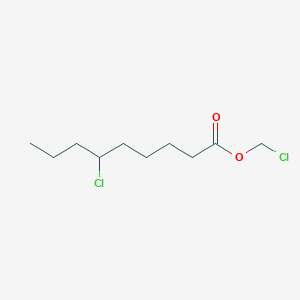
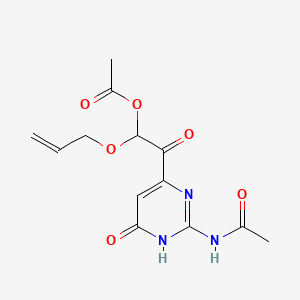
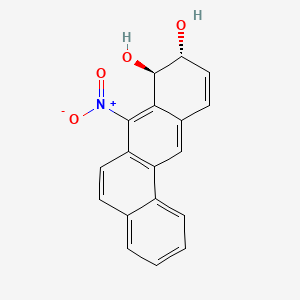
![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
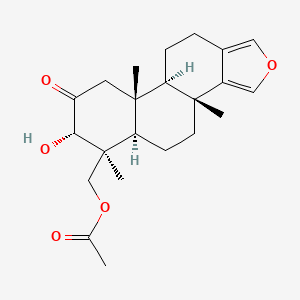
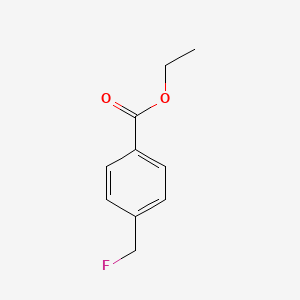
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
